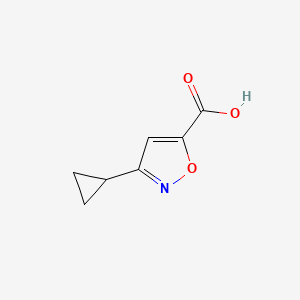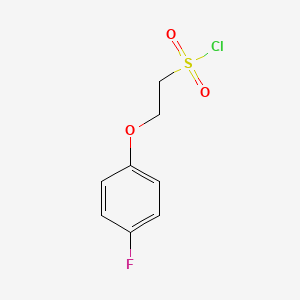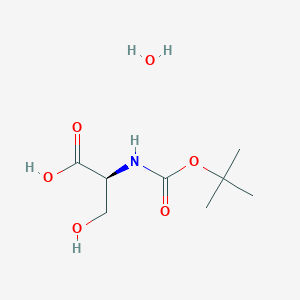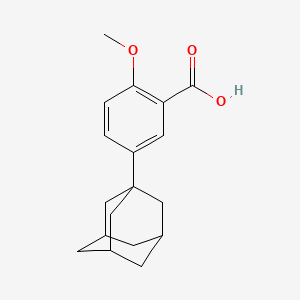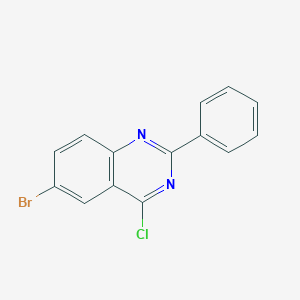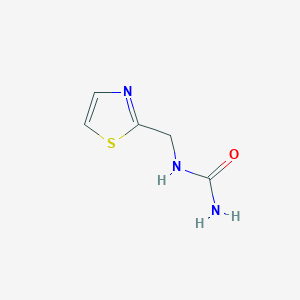
(1,3-Thiazol-2-ylmethyl)urea
Vue d'ensemble
Description
(1,3-Thiazol-2-ylmethyl)urea, also known as TU, is a synthetic compound that belongs to the family of thiosemicarbazides. It has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol .
Molecular Structure Analysis
The molecular structure of (1,3-Thiazol-2-ylmethyl)urea consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Applications De Recherche Scientifique
Synthesis and Structure
Synthesis of Thiazolyl Urea Derivatives : Novel derivatives of 1,3-thiazol-2-ylmethyl urea have been synthesized, with some showing promising antitumor activities. These compounds were confirmed by elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008).
Antibacterial Activity : Derivatives of 1,3-thiazol-2-ylmethyl urea have been evaluated for their antibacterial activity. The compounds demonstrated significant activity against various bacterial strains (Zhang et al., 2017).
Biological Activity
Cytokinin-like Activity : Some urea derivatives show cytokinin-like activity, often exceeding that of adenine compounds. They are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Anticancer Agents : Certain 1,3-thiazol-2-ylmethyl urea derivatives have been found to exhibit significant antiproliferative effects on cancer cell lines, making them potential anticancer agents (Feng et al., 2020).
Antitumor Metastasis : Some thiazol-2-yl urea derivatives have shown the ability to significantly reduce the number of lung metastases in a Lewis-lung-carcinoma model (Xia, 2011).
Anticholinesterase Activities : A series of coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, exhibiting inhibitory activity against cholinesterases, which could be useful in treating neurodegenerative diseases (Kurt et al., 2015).
Additional Applications
Hydrogel Biosensors : Urea derivatives are used in the development of hydrogel-based biosensors for the detection of urea, with applications in industrial and biomedical fields (Erfkamp et al., 2019).
Photocatalytic Degradation : Urea derivatives are involved in the photocatalytic degradation of certain compounds, highlighting their potential in environmental applications (Yang et al., 2017).
Propriétés
IUPAC Name |
1,3-thiazol-2-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTQIQKHTRVPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Thiazol-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



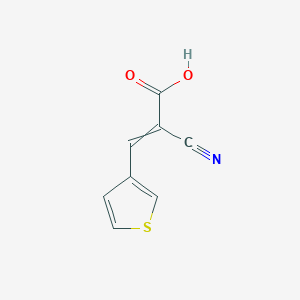
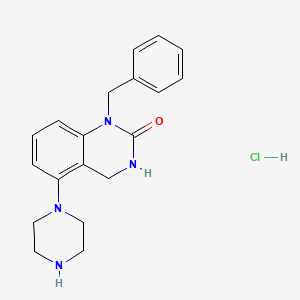
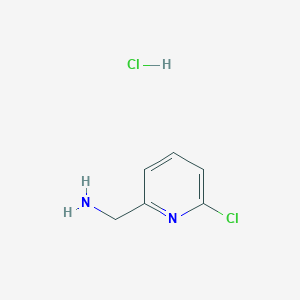
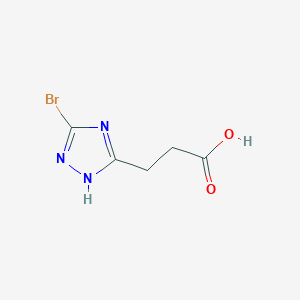
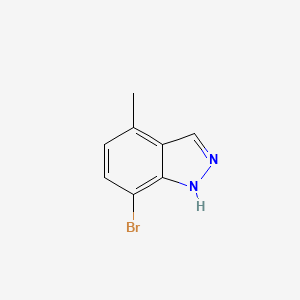

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
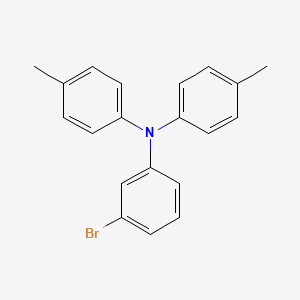
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
